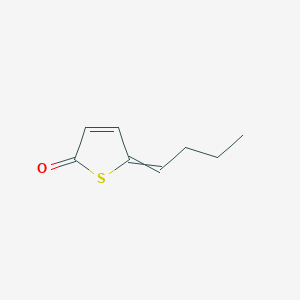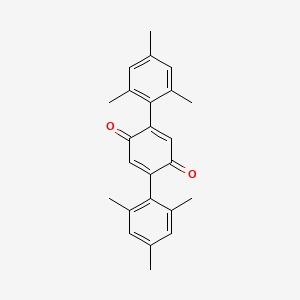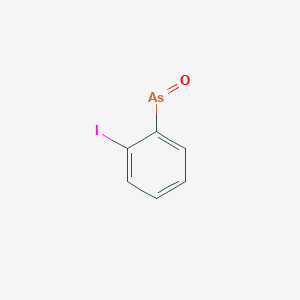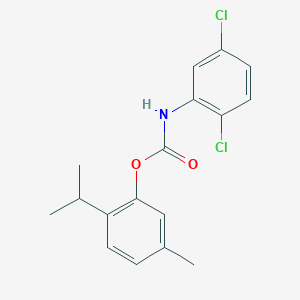
5-Butylidenethiophen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butylidenethiophen-2-one: is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their five-membered ring structure containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylidenethiophen-2-one typically involves the condensation of thiophene-2-one with butanal under acidic or basic conditions. The reaction can be catalyzed by various agents such as p-toluenesulfonic acid or sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or toluene at elevated temperatures to facilitate the formation of the butylidene group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Butylidenethiophen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol or thioether.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Brominated thiophenes.
Scientific Research Applications
Chemistry: 5-Butylidenethiophen-2-one is used as a building block in organic synthesis
Biology: In biological research, thiophene derivatives are studied for their potential as bioactive molecules. They exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: The compound’s derivatives are explored for their pharmacological properties. Thiophene-based drugs are known for their efficacy in treating various conditions, including infections and inflammation.
Industry: In the industrial sector, this compound is used in the production of organic semiconductors, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 5-Butylidenethiophen-2-one and its derivatives involves interaction with specific molecular targets. For instance, in biological systems, these compounds may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Thiophene: The parent compound with a simple five-membered ring structure containing sulfur.
2-Acetylthiophene: A derivative with an acetyl group attached to the thiophene ring.
3-Methylthiophene: A thiophene derivative with a methyl group at the third position.
Uniqueness: 5-Butylidenethiophen-2-one stands out due to the presence of the butylidene group, which imparts unique chemical and physical properties
Properties
CAS No. |
6542-68-3 |
|---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
5-butylidenethiophen-2-one |
InChI |
InChI=1S/C8H10OS/c1-2-3-4-7-5-6-8(9)10-7/h4-6H,2-3H2,1H3 |
InChI Key |
QAPVEXCSPNMAFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C1C=CC(=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole](/img/structure/B14722634.png)

![1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene)](/img/structure/B14722645.png)


![4-[(2,6-Diamino-5-nitrosopyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B14722662.png)


![Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate](/img/structure/B14722683.png)


